molecular formula C16H14N2O3S B358437 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 302939-88-4

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B358437
CAS No.: 302939-88-4
M. Wt: 314.4g/mol
InChI Key: OYEKJIUJHCPBDZ-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high interest in medicinal chemistry and drug discovery research . The compound features a 6-methoxybenzothiazole core, a structure found in various pharmacologically active agents, and a phenoxyacetamide side chain. Benzothiazole derivatives, particularly 2-substituted variants like this compound, have demonstrated a wide spectrum of significant biological activities in scientific studies, serving as key scaffolds for the development of novel therapeutic agents . Research into analogous compounds has shown that molecules containing the benzothiazole nucleus exhibit potent antitumor, antimicrobial, and antifungal properties, making them valuable tools for investigating new modes of action against resistant strains and cancer cell lines . The 6-methoxybenzothiazole unit is a key structural component in several well-studied compounds, suggesting its importance for interaction with biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-21-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEKJIUJHCPBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Acylation Tandem Approach

A patent method involves alkylating 2-aminobenzothiazole with benzyl alcohol derivatives before acylation. However, for the target compound, phenoxyacetic acid is directly used to avoid unnecessary benzylation.

Optimization and Challenges

Critical Factors :

  • Oxidizing Agent Selection : Bromine outperforms iodine in ring-closing reactions, achieving higher yields (71% vs. 58%).

  • Coupling Reagents : EDCI/HOBt minimizes racemization compared to DCC/DMAP.

  • Solvent Polarity : CH2_2Cl2_2 enhances solubility of intermediates over THF.

Common Pitfalls :

  • Incomplete Acylation : Add EDCI in two portions to ensure full activation.

  • Byproduct Formation : Use ice baths to suppress side reactions during coupling.

Analytical Validation

Spectroscopic Data :

Technique Key Signals
1^1H NMR δ 4.70 (d, J = 5.7 Hz, CH2_2 of acetamide), δ 8.62 (t, NH coupling)
13^{13}C NMR δ 167.8 (C=O), δ 156.3 (OCH3_3), δ 121.4–134.2 (aromatic carbons)
MS (EI) m/z 342.4 [M+H]+^+ (calculated for C16_{16}H14_{14}N2_2O3_3S)

Purity Assessment :

  • HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).

  • TLC : Rf_f = 0.45 (ethyl acetate/hexane, 1:1).

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Reactors : Reduce acylation time from 12 hours to 2 hours.

  • Green Chemistry : Replace CH2_2Cl2_2 with cyclopentyl methyl ether (CPME) for lower toxicity.

Cost Analysis :

Reagent Cost per kg (USD)
4-Methoxyaniline120
Phenoxyacetic Acid95
EDCI220

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-(6-hydroxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide.

    Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Overview

Molecular Formula: C16H14N2O3S
Molecular Weight: 302.36 g/mol
IUPAC Name: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

This compound belongs to the class of benzothiazole derivatives, which are recognized for their wide range of biological activities.

Scientific Research Applications

This compound has several notable applications:

1. Medicinal Chemistry

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that benzothiazole derivatives can inhibit the growth of various microbial strains.
  • Anti-inflammatory Effects: Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for anti-inflammatory therapies.
  • Analgesic Properties: The compound has been evaluated for its ability to alleviate pain through modulation of pain pathways.

2. Biological Research

  • Cancer Therapeutics: Investigations into the anticancer potential of this compound have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Some studies indicate that benzothiazole derivatives may protect neuronal cells from damage, which is relevant in neurodegenerative disease research.

3. Material Science

  • Polymer Development: The compound is utilized in synthesizing new materials with specific properties, such as polymers and coatings.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in various studies.

Compound NameActivity AgainstReference
This compoundGram-positive and Gram-negative bacteria

Anti-inflammatory Activity

Research indicates that related compounds can significantly reduce inflammatory markers.

Compound NameInflammatory Model UsedEfficacyReference
Similar Benzothiazole DerivativeLPS-stimulated macrophagesSignificant reduction in TNF-alpha and IL-6

Analgesic Activity

The analgesic potential has been evaluated using various pain models.

Compound NamePain Model UsedEfficacyReference
N-(6-methoxy-benzothiazol-2-yl)-acetamideHot plate testSignificant reduction in pain response

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated that modifications to the benzothiazole structure significantly enhance antimicrobial potency against Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to assess activity levels.

Case Study 2: Anti-inflammatory Mechanism
In another study, a derivative similar to this compound was shown to inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory action.

Summary

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological activity of benzothiazole derivatives is highly dependent on substituents at the 6-position of the benzothiazole ring and the acetamide side chain. Key analogues include:

Compound Name 6-Position Substituent Acetamide Side Chain Key Activity Evidence ID
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide Methoxy Phenoxy Antimicrobial (DNA gyrase)
BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) Methoxy Pyridin-3-ylamino Antimicrobial (MIC: 3.125 µg/mL vs. E. coli)
BTA (N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide) Trifluoromethyl 3,4,5-Trimethoxyphenyl CK-1δ inhibition (pIC50: 7.8)
6d (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) Nitro Thiadiazolylthio-phenylurea VEGFR-2 inhibition (anticancer)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Methoxy Adamantyl Structural studies (crystallography)
  • Methoxy vs. Nitro groups, as in 6d, improve electron-withdrawing effects, favoring interactions with kinase active sites .
  • Side Chain Variations: The phenoxy group in the target compound provides lipophilicity, whereas pyridinylamino (BTC-j) or thiadiazolylthio (6d) side chains introduce heteroatoms for target-specific interactions .

Physicochemical and Structural Comparisons

Property Target Compound 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
Molecular Weight 342.39 g/mol 356.48 g/mol 222.26 g/mol
Melting Point Not reported 485–486 K Not reported
Crystal System Not reported Triclinic (P1) Not reported
Key Interactions N/A N–H⋯N, C–H⋯O, S⋯S (3.62 Å) N/A

Crystallographic data for 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide highlights the importance of intermolecular hydrogen bonds and S⋯S interactions in stabilizing its structure . The target compound’s phenoxy group may similarly participate in π-π stacking or hydrophobic interactions, though experimental validation is needed.

Structure-Activity Relationship (SAR) Insights

  • 6-Methoxy Substitution : Essential for antimicrobial activity, as seen in BTC-j and the target compound .
  • Phenoxy vs. Heterocyclic Side Chains: Phenoxy groups improve lipophilicity, while pyridinylamino or thiadiazolylthio groups enhance target specificity .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents at the 6-position favor kinase inhibition over antimicrobial effects .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

  • Chemical Formula : C10H10N2O2S
  • Molecular Weight : 222.264 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds within the benzothiazole family exhibit significant activity against various bacterial strains. For instance, derivatives of benzothiazole have been reported to possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameActivity AgainstReference
This compoundGram-positive and Gram-negative bacteria
N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideMultiple bacterial strains

2. Anti-inflammatory Activity

Research has demonstrated that related compounds exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In one study, derivatives similar to this compound showed significant reductions in inflammatory markers in vitro .

3. Analgesic Activity

The analgesic potential of this compound has been highlighted in various studies. Compounds in this class have been evaluated for their ability to alleviate pain through mechanisms that may include modulation of pain pathways and inhibition of neurotransmitter release .

Table 2: Analgesic Effects of Related Compounds

Compound NamePain Model UsedEfficacyReference
N-(6-methoxy-benzothiazol-2-yl)-acetamideHot plate testSignificant reduction in pain response
N-(4-(N,N-diethylsulfamoyl) phenyl) acetamideInflammatory pain modelEnhanced anti-hypernociceptive activity

4. Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may offer neuroprotective benefits. For example, compounds have been tested for their ability to prevent neuronal cell death in models of neurotoxicity . This activity is particularly relevant in the context of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that the presence of a methoxy group enhances antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess activity and found that modifications to the benzothiazole structure significantly influenced antimicrobial potency .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a compound similar to this compound was shown to inhibit the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory action through the modulation of cytokine production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 6-methoxy-1,3-benzothiazol-2-amine is reacted with phenoxyacetyl chloride in a chloroform or ethanol solvent under reflux (6–12 hours). Purification involves recrystallization from ethanol (80% yield) . Key steps include monitoring reaction progress via TLC and confirming purity via melting point, IR (C=O stretch at ~1668 cm⁻¹), and 1H NMR^1\text{H NMR} (δ ~7.73 ppm for benzothiazole protons) .

Q. How is the structural integrity of the compound validated?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic P1P\overline{1} space group, N–H⋯N and C–H⋯O interactions) .
  • Spectroscopy : 1H NMR^1\text{H NMR} confirms methoxy protons (δ ~3.76 ppm) and aromatic protons; IR verifies amide C=O (1668 cm⁻¹) and NH stretches (3178 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., C₂₀H₂₄N₂O₂S requires C: 67.38%, H: 6.79%) .

Q. What solvents and conditions optimize its stability during storage?

  • Methodology : The compound is stable in DMSO or ethanol at –20°C. Avoid aqueous solutions at extreme pH (degradation observed at pH <3 or >10). Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole core affect bioactivity?

  • Methodology :

  • Structural analogs : Replace the methoxy group with nitro, fluoro, or morpholine sulfonyl groups to modulate antimicrobial activity. For example, nitro derivatives (e.g., BTC-r) show enhanced activity against E. coli (MIC: 3.125 µg/ml) compared to methoxy analogs .
  • SAR analysis : Use molecular docking (e.g., V-life MDS 3.5) to predict binding to DNA gyrase (PDB: 3G75). Pyridine-3-yl amino substituents improve hydrophobic interactions (dock score: −8.2 kcal/mol) .

Q. How to resolve contradictions in crystallographic data interpretation?

  • Methodology :

  • Software tools : Refine data using SHELXL (R-factor <0.05) to handle anisotropic displacement parameters. For ambiguous H-bonding (e.g., N–H⋯N vs. C–H⋯O), use difference Fourier maps and OLEX2 visualization .
  • Validation : Cross-check with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., S⋯S interactions at 3.62 Å contribute to 8% of crystal packing) .

Q. What strategies mitigate synthetic byproducts in multi-step reactions?

  • Methodology :

  • Stepwise monitoring : Use TLC (silica gel, ethyl acetate/hexane) after each step (e.g., imidazole coupling, amidation).
  • Byproduct suppression : Add molecular sieves during condensation to absorb water, improving yield from 22% to 35% .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions for amidation to avoid hydrolysis.
  • Characterization : Combine XRD with 13C NMR^{13}\text{C NMR} to resolve planar vs. non-planar conformations in the benzothiazole-acetamide fragment.
  • Bioassays : Use broth microdilution (CLSI guidelines) for MIC determination to ensure reproducibility .

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